1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)- typically involves multi-step organic reactions. One common method involves the reaction of 7-azaindole with liquid ammonia in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions, often at 0°C, to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)- involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can disrupt signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to reduced tumor growth and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Shares a similar core structure but lacks the tetrahydropyridinyl group.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different nitrogen positioning.
Uniqueness
1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C12H14N4 |
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Molecular Weight |
214.27 g/mol |
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C12H14N4/c13-11-2-1-9-10(7-15-12(9)16-11)8-3-5-14-6-4-8/h1-3,7,14H,4-6H2,(H3,13,15,16) |
InChI Key |
TTXJTCWJNKJOFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC(=N3)N |
Origin of Product |
United States |
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